2-Bromo-7-(chloromethyl)benzo[d]oxazole
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Overview
Description
2-Bromo-7-(chloromethyl)benzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their wide range of biological activities and are used as intermediates in the synthesis of various pharmaceuticals and agrochemicals . The presence of bromine and chlorine atoms in the structure of this compound makes it a valuable compound for further chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-(chloromethyl)benzo[d]oxazole typically involves the reaction of 2-aminophenol with bromine and chloromethylating agents. One common method includes the following steps:
Bromination: 2-Aminophenol is reacted with bromine in the presence of a suitable solvent to introduce the bromine atom at the 2-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-7-(chloromethyl)benzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups attached to the benzoxazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted benzoxazoles, while oxidation reactions can introduce hydroxyl or carbonyl groups .
Scientific Research Applications
2-Bromo-7-(chloromethyl)benzo[d]oxazole has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents.
Biological Studies: The compound is studied for its potential biological activities, such as antibacterial, antifungal, and anticancer properties.
Material Science: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Agrochemicals: The compound is used in the synthesis of agrochemicals, including herbicides and insecticides.
Mechanism of Action
The mechanism of action of 2-Bromo-7-(chloromethyl)benzo[d]oxazole depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the inhibition of biological processes essential for the survival of pathogens or cancer cells . The exact molecular pathways involved can vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-7-(chloromethyl)benzo[d]oxazole: Similar in structure but with a chlorine atom instead of bromine.
2-Bromo-7-(methyl)benzo[d]oxazole: Similar in structure but with a methyl group instead of a chloromethyl group.
Uniqueness
2-Bromo-7-(chloromethyl)benzo[d]oxazole is unique due to the presence of both bromine and chloromethyl groups, which allows for diverse chemical modifications and applications. This dual functionality makes it a versatile compound in various fields of research and industry .
Properties
Molecular Formula |
C8H5BrClNO |
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Molecular Weight |
246.49 g/mol |
IUPAC Name |
2-bromo-7-(chloromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C8H5BrClNO/c9-8-11-6-3-1-2-5(4-10)7(6)12-8/h1-3H,4H2 |
InChI Key |
OXFQBEMCUFLOMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(O2)Br)CCl |
Origin of Product |
United States |
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